Verruculogen

Description

Classification and Context within Natural Products Chemistry

Verruculogen's classification places it within several important chemical families, highlighting its structural complexity and biological relevance.

As a member of the indole alkaloid family, this compound features an indole ring system, a common structural motif in many biologically active natural products. Furthermore, it is classified as a 2,5-diketopiperazine, a cyclic dipeptide derivative that forms the core structure of many fungal metabolites nih.govwikipedia.orgnih.govfuture4200.comdoi.orgebi.ac.uk. Specifically, it is described as an annulated analogue of cyclo(L-Trp-L-Pro), placing it within a diverse and abundant class of tryptophan-proline diketopiperazine natural products wikipedia.org.

This compound is primarily recognized as a tremorgenic mycotoxin nih.govnih.govnih.govbioaustralis.comcaymanchem.comfermentek.combiomol.comchemicalbook.comglpbio.comwikipedia.orgmdpi.com. Tremorgenic mycotoxins are a group of fungal metabolites known for their neurotoxic effects, which typically manifest as tremors, hyperexcitability, convulsions, and ataxia in affected organisms nih.govnih.gov. These toxins are often associated with neurological diseases in livestock, collectively referred to as "staggers syndromes" nih.govnih.gov. This compound's tremorgenic activity is linked to its interference with neurotransmitter release and its effects on ion channels bioaustralis.comglpbio.com.

This compound is closely related to the fumitremorgin class of alkaloids, sharing similar biosynthetic pathways and structural features wikipedia.orguniprot.orgresearchgate.net. Both this compound and fumitremorgins possess a unique eight-membered endoperoxide ring, a characteristic that contributes to their biological activities wikipedia.orgresearchgate.net. It is considered a fumitremorgin-type alkaloid nih.gov.

Tremorgenic Mycotoxins

Historical Perspectives on Discovery and Initial Characterization

The scientific journey of this compound began with its isolation and characterization, laying the groundwork for subsequent research into its properties and origins.

This compound was first isolated from the fungus Penicillium verruculosum in 1972 bioaustralis.comchemicalbook.comasm.org. Subsequent research in 1974 led to the resolution of its structure, confirming its identity as an indole alkaloid bioaustralis.com. The trivial name "this compound" was proposed for this tremorgenic mycotoxin asm.org.

While this compound shares structural and biosynthetic similarities with other fungal metabolites, particularly fumitremorgins, it is a distinct chemical entity wikipedia.orguniprot.orgresearchgate.net. Its unique endoperoxide ring and specific arrangement of functional groups differentiate it from related compounds such as fumitremorgins B and C, as well as other indole diketopiperazines like TR-2 researchgate.netnih.govresearchgate.net. These distinctions are crucial for understanding structure-activity relationships and the specific biological effects of each compound.

Propriétés

IUPAC Name |

23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXYHMMJJCTUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925965 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12771-72-1 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Producing Organisms and Ecological Relevance of Verruculogen

Fungal Genera and Species Implicated in Verruculogen Biosynthesis

The synthesis of this compound is a complex process, often mediated by specific gene clusters found within the genomes of these fungi uniprot.orgresearchgate.netuniprot.orgstring-db.orgnih.gov.

Aspergillus spp.

Several Aspergillus species are recognized producers of this compound. Aspergillus fumigatus is a prominent example, with studies indicating that a significant proportion of its airborne and clinical isolates are capable of producing this mycotoxin srce.hruniprot.orgnih.govebsco.comebi.ac.uknih.govoup.comnih.gov. This compound has been detected in both the mycelial growth and the spores of A. fumigatus, suggesting its dispersal through fungal propagules srce.hrnih.govebi.ac.uknih.gov. Aspergillus caespitosus is another identified producer, with evidence pointing towards a shared biosynthetic pathway for this compound and other tremorgens like fumitremorgin B scielo.brasm.org. Furthermore, Aspergillus fischeri, also known as Neosartorya fischeri, has been identified as a this compound producer scielo.brplos.orgasm.orgresearchgate.netbiorxiv.org.

Penicillium spp.

The Penicillium genus is a significant source of this compound. Penicillium verruculosum is a key species, from which this compound has been isolated scielo.briarc.frasm.orgwikipedia.org. Penicillium simplicissimum is also implicated, with research exploring its this compound biosynthesis using radiolabeled precursors iarc.frebi.ac.uknih.govnih.gov. Penicillium piscarium has been reported to produce this compound, often concurrently with fumitremorgin B, suggesting a common biosynthetic origin asm.orgtandfonline.com. Additionally, Penicillium janthinellum is recognized for its this compound production, contributing to the diverse array of natural products isolated from this species scielo.brresearchgate.netmdpi.comresearchgate.netnih.gov. Penicillium estinogenum also produces this compound, with studies detailing its cultivation and production in various fermentation setups wikipedia.orgmicrobiologyresearch.org.

Other Fungi

Beyond Aspergillus and Penicillium, Neosartorya fischeri (the teleomorph of Aspergillus fischeri) is identified as a this compound producer scielo.brplos.orgasm.orgresearchgate.net. Research has identified gene clusters in N. fischeri responsible for this compound biosynthesis, often in conjunction with other fumitremorgin-type alkaloids researchgate.netuniprot.orgnih.gov.

Environmental Occurrence and Distribution

This compound's presence extends beyond laboratory cultures into environmental samples, reflecting the widespread distribution of its producing fungi.

Presence in Fungal Spores and Mycelial Growth

This compound has been detected within both the mycelial structures and the spores (conidia) of producing fungi, most notably Aspergillus fumigatus srce.hrnih.govebi.ac.uknih.gov. This association indicates that this compound can be dispersed via fungal propagules, potentially influencing environmental interactions and exposure pathways srce.hrnih.govnih.gov.

Isolation from Soil Fungi

Soil environments serve as a significant ecological niche for numerous fungi, including those that produce this compound. Studies have reported the isolation of this compound from soil-dwelling fungi such as Aspergillus fischeri, Penicillium piceum, Penicillium nigricans, and Penicillium raistrickii, confirming its presence in soil ecosystems nih.gov. The ubiquitous nature of these fungi in soil contributes to the potential for this compound to be found in diverse terrestrial environments.

Compound List

this compound

Fumitremorgin B

Fumitremorgin A

Fumitremorgin C

Brevianamide F

Tryprostatin B

Tryprostatin A

6-hydroxytryprostatin B

12,13-dihydroxyfumitremorgin C

Penitrem A

Paxilline

Lolitrem

Aflatrem

Paspaline

Paspalitrem

Janthitrem

Rugulosin

Cyclopiazonic acid

Terrein

Neosartorin

Auranthine

Pyripyropenes

Helvolic acid

Fumagillin

Gliotoxin

Fumigaclavine C

Fumiquinazolines

Trypacidin

Methyl-sulochrin

TR-2

Okaramines H and J

this compound TR-2

this compound TR-2 C-11 epimer

Austins

Arisugacin B and F

Pencinoline

Pencinotam

Staurosporine

Association with Contaminated Substrates (e.g., Feed Supplies)

This compound, a mycotoxin produced by fungi belonging to the genera Aspergillus and Penicillium, can contaminate various agricultural substrates, including those used in animal feed. Its presence in feed supplies is a concern due to the potential impact on animal health and productivity. Research indicates that this compound can be found in different types of animal feeds and raw agricultural commodities, often co-occurring with other mycotoxins.

Occurrence in Feedstuffs and Agricultural Substrates

Studies have identified this compound in specific feed types. For instance, a survey of aquafeeds in European countries detected this compound in 9% of the samples analyzed. These contaminated samples exhibited an average concentration of 560 µg/kg, with a maximum recorded level of 636 µg/kg nih.gov. Notably, this finding highlighted this compound as a mycotoxin not previously reported in aquafeed surveys. In other investigations, while this compound itself was not detected in total mixed rations (TMR) from beef cattle feedlots in Brazil, other Aspergillus-produced mycotoxins were prevalent, suggesting that the absence of detection in this specific survey might be due to regional variations or detection limits scielo.brscielo.br.

The fungal species Aspergillus fumigatus has been identified as a producer of this compound and other tremorgenic mycotoxins. Research on milking cow feeds indicated that Aspergillus species were consistently present, with the highest contamination rates observed during the winter research period, where up to 89% of samples were contaminated with Aspergillus spp., and A. fumigatus was found in 61% of winter samples. This compound-producing fungi have also been associated with the contamination of grains, which serve as primary ingredients in animal feeds scispace.comaaem.plbayanbox.ir. For example, the presence of Penicillium verrucosum, a known producer of this compound and Ochratoxin A, in wheat and barley grains can indicate a risk of mycotoxin contamination researchgate.net.

Stability and Co-occurrence

This compound has demonstrated stability during forage storage, a characteristic shared with other mycotoxins like gliotoxin and helvolic acid nih.gov. This stability means that contamination can persist through storage periods, potentially affecting feed quality over time. Furthermore, this compound can co-occur with a range of other mycotoxins in feedstuffs, increasing the complexity of mycotoxin risk assessment. Studies quantifying mycotoxins in feedstuffs have reported the presence of this compound alongside other significant toxins such as deoxynivalenol (DON), zearalenone (ZEA), and fumonisins researchgate.net.

Data on this compound Occurrence in Feed Substrates

The following table summarizes reported findings on the occurrence of this compound in various feed substrates:

| Substrate Type | Fungal Producer(s) | Detection Frequency | Average Concentration (µg/kg) | Maximum Concentration (µg/kg) | Citation |

| Aquafeed (European) | Aspergillus spp. | 9% | 560 | 636 | nih.gov |

| Beef Cattle TMR (Brazil) | Aspergillus spp. | Not Detected | N/A | N/A | scielo.brscielo.br |

Summary of Research Findings

Research findings highlight that this compound is a mycotoxin of concern in the animal feed industry, primarily due to its presence in feed ingredients and its stability during storage. While its detection frequency may vary across different feed types and geographical regions, its association with common fungal producers like Aspergillus and Penicillium underscores the importance of monitoring agricultural commodities used for animal feed. The co-occurrence of this compound with other mycotoxins further emphasizes the need for comprehensive mycotoxin management strategies in feed production and quality control.

Compound Names Mentioned:

this compound

Deoxynivalenol (DON)

Fusaric acid (FA)

DON3Gluc

FB2

Penicillic acid

T-2 toxin

HT-2 toxin

Diacetoxyscirpenol (DAS)

Neosolaniol (NEO)

Nivalenol (NIV)

Fusarenon X (FX)

15 ac DON

3 ac DON

DOM-1

Zearalenone (ZEA)

α-zearalenol

β-zearalenol

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Fumonisin B3 (FB3)

Aflatoxins (AFs)

Aflatoxin B1 (AFB1)

Aflatoxin M1

Ochratoxin A (OTA)

Patulin

Ergotamine

Gliotoxin

Helvolic acid

Fumagillin

Agroclavine

Festiclavine

Cyclopiazonic acid

β-nitropropionic acid

Sterigmatocystin

Enniatins (ENNs)

Enniatin B

Enniatin B1

Moniliformin (MON)

Fusaproliferin (FUS)

Beauvericin (BEA)

Verruculotoxin

Roquefortine C

Andrastin A

Marcfortine A

Mycophenolic acid

Tryptoquivaline A and G

Rugulosin

Penicillin G

Verrucarol

Diacetylverrucarol

Satratoxin H

Fumitremorgins

Penitrem

Genetic Basis of this compound Biosynthesis

The production of this compound is governed by a specific biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for its synthesis. Identification and characterization of this cluster have been crucial for understanding the pathway's genetic architecture nih.govresearchgate.netmdpi.com.

Cytochrome P450 Monooxygenases in Pathway Elongation (e.g., ftmP450-1/ftmC, ftmP450-2/ftmE, ftmP450-3/FtmG)The pathway is further modified by a series of cytochrome P450 monooxygenases. These enzymes introduce oxygen-containing functional groups, such as hydroxyls and epoxides, which are crucial for the structural complexity and biological activity of this compound and its related compoundsuniprot.orguniprot.orguniprot.org. Specifically, ftmC (FtmP450-1), ftmE (FtmP450-2), and FtmG (FtmP450-3) are involved in various oxidative modifications. For instance, ftmE is implicated in the conversion of tryprostatin B to 6-hydroxytryprostatin B, and FtmG is involved in other hydroxylation steps, contributing to the elongation and functionalization of the molecular skeletonuniprot.orguniprot.orgbaranlab.org.

Key Enzymatic Steps and Intermediate Compounds

The biosynthesis of this compound is a stepwise process that begins with primary metabolites and proceeds through several well-defined enzymatic transformations. The pathway can be broadly outlined as follows:

Dipeptide Formation: The process initiates with the non-ribosomal peptide synthetase ftmA, which condenses L-tryptophan and L-proline to form brevianamide F uniprot.orgresearchgate.netmicrobiologyresearch.orgresearchgate.netfuture4200.com.

Prenylation: Brevianamide F undergoes prenylation, catalyzed by ftmB (FtmPT1), incorporating a prenyl group to produce tryprostatin B uniprot.orgresearchgate.netuniprot.orgproteopedia.orgbaranlab.orgresearchgate.net.

Oxidative Modifications: A series of cytochrome P450 monooxygenases, including ftmC, ftmE, and FtmG, introduce hydroxyl and other oxygenated functionalities to the prenylated intermediates, leading to compounds like 6-hydroxytryprostatin B and fumitremorgin C uniprot.orguniprot.orgbaranlab.org.

Methylation: The putative methyltransferase ftmD (FtmMT) catalyzes methylation, for example, converting 6-hydroxytryprostatin B to tryprostatin A uniprot.orguniprot.orgproteopedia.org.

Endoperoxide Formation: The final critical step in this compound formation involves the insertion of an endoperoxide bridge. This is catalyzed by ftmOx1/ftmF, an iron(II)- and 2-oxoglutarate-dependent dioxygenase, which acts on fumitremorgin B to form this compound nih.govresearchgate.netuniprot.org. This compound itself is an intermediate in the pathway to other fumitremorgin-type alkaloids, such as fumitremorgin A uniprot.orguniprot.orgnih.govebi.ac.uk.

Table 1: Genes Involved in this compound Biosynthesis

| Gene Name | Encoded Enzyme Type | Putative Function | Associated Gene/Enzyme ID |

| ftmA | Non-Ribosomal Peptide Synthetase (NRPS) | Catalyzes initial condensation of tryptophan and proline to form brevianamide F | FtmA / FtmPS |

| ftmB | Prenyltransferase (PT) | Catalyzes prenylation of brevianamide F to form tryprostatin B | FtmPT1 |

| ftmPT3 | Prenyltransferase (PT) | Catalyzes prenylation of this compound to fumitremorgin A | FtmPT3 |

| ftmC | Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications (e.g., hydroxylation) | FtmP450-1 |

| ftmE | Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications (e.g., hydroxylation) | FtmP450-2 |

| FtmG | Cytochrome P450 Monooxygenase | Catalyzes oxidative modifications (e.g., hydroxylation) | FtmP450-3 |

| ftmD | Methyltransferase (MT) | Catalyzes methylation of pathway intermediates | FtmMT |

| ftmOx1/ftmF | Dioxygenase / Endoperoxide Synthase | Catalyzes endoperoxide formation in fumitremorgin B to this compound | FtmOx1 |

Table 2: Key Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

| Step | Enzyme(s) Involved | Substrate(s) | Product(s)/Intermediate(s) | Notes |

| 1 | ftmA (NRPS) | L-Tryptophan, L-Proline | Brevianamide F | Formation of the cyclic dipeptide precursor. |

| 2 | ftmB (FtmPT1) | Brevianamide F, DMAPP | Tryprostatin B | First prenylation step. |

| 3 | ftmC, ftmE, FtmG (P450s) | Tryprostatin B, other intermediates | 6-Hydroxytryprostatin B, Fumitremorgin C | Multiple oxidative modifications. |

| 4 | ftmD (FtmMT) | 6-Hydroxytryprostatin B | Tryprostatin A | Methylation step. |

| 5 | ftmOx1/ftmF (Dioxygenase) | Fumitremorgin B | This compound | Catalyzes the formation of the characteristic endoperoxide bridge. |

| 6 | ftmPT3 (Prenyltransferase) | This compound | Fumitremorgin A | Further modification of this compound. |

Compound List:

this compound

Brevianamide F

L-Tryptophan

L-Proline

Dimethylallyl diphosphate (DMAPP)

Tryprostatin B

6-Hydroxytryprostatin B

Tryprostatin A

Fumitremorgin C

Fumitremorgin B

Fumitremorgin A

This compound: Biosynthesis and Enzymatic Mechanisms

This compound is a complex indole alkaloid mycotoxin produced by various fungal species, notably Aspergillus and Penicillium wikipedia.org, bioaustralis.com, t3db.ca. Belonging to the class of tremorgenic mycotoxins, it is characterized by a unique eight-membered endoperoxide ring wikipedia.org, nih.gov, acs.org, researchgate.net. Its biosynthesis involves a series of intricate enzymatic steps, culminating in the formation of the endoperoxide moiety by the specialized enzyme this compound Synthase (FtmOx1) nih.gov, rsc.org. This article delves into the detailed biosynthetic pathways and the enzymology governing the formation of this compound.

Structural Elucidation and Advanced Spectroscopic Analyses of Verruculogen

Unique Structural Features and Core Scaffolds

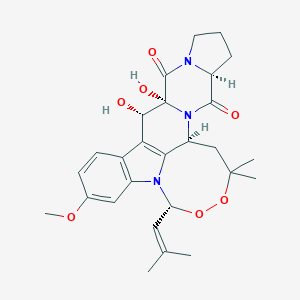

Eight-Membered Endoperoxide Ring

The presence of an eight-membered endoperoxide ring is a defining characteristic of verruculogen and related fumitremorgin alkaloids, setting them apart from many other natural products nih.govresearchgate.netresearchgate.net. This structural feature is highly unusual and contributes significantly to the molecule's reactivity and biological properties. Spectroscopic analyses, particularly mass spectrometry and NMR, have been instrumental in confirming the existence and position of this endoperoxide bridge nih.govresearchgate.netmassbank.eu.

Mass spectrometry data, such as LC-ESI-ITFT MS2, has provided precursor ion masses consistent with the molecular formula of this compound (C27H33N3O7) nih.govmassbank.eu. Fragmentation patterns can offer clues about the presence of specific functional groups and ring systems. For instance, studies involving isotopic labeling, such as incorporating 18O, have helped to trace the origin of oxygen atoms within the molecule, including those forming the endoperoxide ring rsc.org. Mechanistic studies suggest that the formation of this eight-membered ring likely involves dioxygenation of a precursor, possibly facilitated by specific enzymes like this compound synthase (FtmOx1) nih.govresearchgate.netresearchgate.netmdpi.com. The stability and formation of this peroxide bridge have been investigated, with some synthetic approaches requiring careful control of reaction conditions to achieve reasonable yields due to potential decomposition baranlab.org.

Indole and Diketopiperazine Moieties

This compound is built upon an indole core fused with a diketopiperazine ring system nih.govmdpi.comfuture4200.com. The indole moiety is derived from tryptophan, a common amino acid precursor in the biosynthesis of many alkaloids future4200.comnih.gov. The diketopiperazine ring is typically formed from the condensation of two amino acids, in this case, tryptophan and proline, which are incorporated during biosynthesis rsc.orgfuture4200.com.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for identifying and confirming these structural elements. 1D and 2D NMR experiments, including 1H NMR, 13C NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign specific chemical shifts and coupling constants to the protons and carbons within the indole and diketopiperazine rings mdpi.comfuture4200.comresearchgate.netpsu.edu. The presence of characteristic signals for aromatic protons and carbons within the indole system, as well as amide carbonyls and alpha-carbons in the diketopiperazine ring, are key indicators. For example, the chemical shifts of protons and carbons within the indole nucleus and the diketopiperazine ring are well-documented and can be compared to known indole diketopiperazine structures mdpi.comfuture4200.comresearchgate.netnih.gov.

Prenyl and 6-Methoxy Substituents

The structure of this compound is further characterized by the presence of a prenyl group and a methoxy substituent at the 6-position of the indole ring nih.govnih.gov. The prenyl group, a five-carbon isoprenoid unit, is commonly found in natural products and is often introduced via prenyltransferases nih.gov. The 6-methoxy group is a key feature of the indole core, influencing its electronic properties and reactivity nih.govacs.org.

NMR spectroscopy is crucial for identifying these substituents. The prenyl group typically displays characteristic signals for its vinylic proton, allylic methylene protons, and geminal methyl groups in 1H NMR spectra, along with corresponding carbon signals in 13C NMR mdpi.comresearchgate.net. The methoxy group is identified by a singlet in the 1H NMR spectrum, usually in the range of 3.5-4.0 ppm, and a corresponding methoxy carbon signal in the 13C NMR spectrum nih.govnih.gov. Studies on the biosynthesis of this compound have investigated the mechanisms of prenylation and the role of enzymes like dimethylallyltryptophan synthase in attaching prenyl groups to indole derivatives nih.gov. The 6-methoxy substituent has been a target in synthetic strategies, with methods like iridium-catalyzed C-H borylation being employed to functionalize this specific position on the indole ring nih.govacs.org.

Stereochemical Aspects of this compound

Determining the precise three-dimensional arrangement of atoms in this compound, its stereochemistry, is critical for understanding its biological activity and interactions. The molecule possesses multiple chiral centers, contributing to its complex stereochemical profile nih.govrsc.orgnih.gov.

Various spectroscopic and chemical methods are employed for stereochemical elucidation. X-ray crystallography of this compound or its derivatives has provided definitive structural information, including the absolute configuration of its chiral centers baranlab.org. Incorporation studies using isotopically labeled precursors, such as deuterium ([2H3, 13C]-acetate or mevalonolactone), have helped to trace the stereochemical course of biosynthetic pathways, particularly the formation of the eight-membered peroxide ring and the geminal methyl groups rsc.orgpsu.edursc.org. NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy), can provide information about spatial proximity of protons, aiding in the assignment of relative stereochemistry ucl.ac.ukyoutube.com. Furthermore, comparisons with known compounds and chemical derivatization followed by analysis (e.g., using chiral HPLC) are also utilized to establish stereochemical assignments researchgate.net. For instance, studies have investigated the loss of stereochemical integrity of geminal methyl groups during the formation of the endoperoxide ring rsc.org.

Chemical Synthesis and Derivatization Strategies for Verruculogen

Total Synthesis of Verruculogen

The total synthesis of this compound has been a notable achievement, overcoming significant hurdles in the construction of its polycyclic framework and, particularly, its endoperoxide moiety. The successful routes have relied on strategic disconnections and the application of advanced synthetic methodologies.

Synthetic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of this compound identified 6-methoxytryptophan methyl ester (3) as a pivotal intermediate nih.govacs.org. A primary challenge in the synthesis was the efficient and regioselective preparation of this 6-substituted tryptophan derivative, as established routes were either inefficient or yielded complex mixtures of isomers nih.gov. Previous attempts to functionalize the indole core at the C6 position often proved difficult due to the inherent reactivity of other positions (C2, C3, C7) nih.govbc.edu. Therefore, a key disconnection strategy focused on developing a robust method for synthesizing 6-methoxytryptophan, which would then serve as a precursor for the subsequent formation of the endoperoxide ring through a diastereoselective cyclization nih.gov. This approach ultimately traced the synthesis back to readily available starting materials, such as l-tryptophan methyl ester nih.gov.

Key Synthetic Steps and Methodologies

The total synthesis of this compound is characterized by several key transformations, including the strategic functionalization of the indole core and the stereocontrolled formation of the endoperoxide ring.

A cornerstone of the this compound synthesis is the efficient preparation of the 6-methoxytryptophan precursor. This was achieved through a sequence involving the protection of tryptophan, followed by regioselective C-H functionalization and subsequent coupling. Commercially available Boc-l-tryptophan methyl ester (22) was first protected with TIPS-Cl to yield Boc-l-Trp(TIPS)-OMe (4). This protected intermediate then underwent an iridium-catalyzed C–H borylation at the C6 position, followed by a Chan–Lam coupling with methanol. This one-pot procedure yielded the desired 6-methoxytryptophan methyl ester (3) with a C6:C5 selectivity of 8:1, demonstrating a significant advancement in accessing this crucial building block nih.govacs.org. This method provided a general strategy for functionalizing the C6 position of N,C3-disubstituted indoles, a transformation vital for numerous natural product syntheses nih.govnih.govacs.org.

The regioselective borylation of the indole C6 position, a challenging synthetic task, was accomplished using a ligand-controlled C–H borylation strategy nih.govbc.eduscribd.com. This process typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, in conjunction with a suitable ligand, like phenanthroline, and a boron source such as B₂pin₂ scribd.comresearchgate.netresearchgate.net. The presence of a bulky protecting group, such as the TIPS group, on the indole nitrogen was instrumental in directing the borylation specifically to the C6 position, thereby mitigating reactivity at other indole sites and ensuring regiochemical control scribd.com. This directed C–H borylation approach not only enabled the synthesis of the essential 6-methoxytryptophan precursor but also facilitated the preparation of this intermediate on a decagram scale nih.govscribd.com.

The formation of this compound's characteristic eight-membered endoperoxide ring is achieved through a critical hydroperoxide/indole hemiaminal cyclization nih.govnih.govacs.orgresearchgate.netacs.org. This key transformation involves the cyclization of a hydroperoxide intermediate onto an aldehyde precursor, typically mediated by a Lewis acid such as BF₃•OEt₂ nih.gov. This reaction is crucial for constructing the endoperoxide ring and establishing a stereodefined hemiaminal center within the molecule nih.gov. The final annulation step, which leads to this compound (2) from a suitable aldehyde intermediate (20), was reported to proceed with complete diastereoselectivity, highlighting the precision of this cyclization strategy nih.govacs.org.

Table of Key Synthetic Steps and Methodologies

| Step/Methodology | Key Reagents/Catalysts | Key Transformation | Primary Reference(s) |

| Access to 6-Methoxytryptophan Precursors | Boc-l-Trp-OMe, TIPS-Cl, [Ir(COD)OMe]₂, B₂pin₂, Chan–Lam conditions, Methanol | Protection of tryptophan, C6-borylation, Chan–Lam coupling to form 6-methoxytryptophan | nih.govacs.org |

| Ligand-Controlled C-H Borylation of Indole Systems | [Ir(COD)OMe]₂, Phenanthroline, TIPS-protected indole, B₂pin₂ | Regioselective functionalization of indole C6 position | nih.govbc.eduscribd.comresearchgate.netresearchgate.net |

| Hydroperoxide/Indole Hemiaminal Cyclization | Hydroperoxide intermediates, Aldehyde (20), BF₃•OEt₂ | Formation of the eight-membered endoperoxide ring and hemiaminal stereocenter | nih.govnih.govacs.orgresearchgate.netacs.org |

| Diastereoselective Annulation Reactions | (Specific annulation leading to this compound) | Formation of the endoperoxide ring with precise stereochemical control | nih.govacs.org |

Compound Names Mentioned:

this compound

Fumitremorgin A

Fumitremorgins B and C

this compound-TR2

6-Methoxytryptophan

l-Tryptophan methyl ester

Boc-l-Trp-OMe

Boc-l-Trp(TIPS)-OMe

TIPS-Cl

TIPS group

3-methyl-2-butenal

BF₃•OEt₂

OsO₄

TBAF

DMAPP

Biological Activities and Molecular Mechanisms of Action of Verruculogen

Neurobiological Modulatory Mechanisms

Verruculogen's impact on the CNS is multifaceted, involving the disruption of both inhibitory and excitatory neurotransmitter systems. mdpi.comoup.com These actions collectively contribute to the altered neuronal excitability that underlies its tremorgenic effects.

Interference with Neurotransmitter Release in the Central Nervous System

This compound significantly interferes with the release of neurotransmitters in the CNS. nih.govt3db.ca This interference is a key component of its mechanism of toxicity and is thought to contribute to the neurological symptoms associated with exposure. nih.gov Some research suggests that tremorgenic mycotoxins like this compound may cause degeneration of nerve terminals, further disrupting neurotransmitter release. nih.govt3db.ca

In studies using synaptosomes, which are isolated presynaptic terminals, this compound has been shown to enhance the spontaneous release of certain neurotransmitters from cerebrocortical synaptosomes. mdpi.com In in vitro preparations of the guinea pig ileum, this compound enhances contractile responses to electrical stimulation, an effect attributed to an increased release of acetylcholine from presynaptic nerve terminals. oup.com

Modulation of Gamma-Aminobutyric Acid (GABA) Levels

This compound has a notable impact on the GABAergic system, the primary inhibitory system in the vertebrate brain. nih.govt3db.caresearchgate.net Its modulation of GABA levels is a critical factor in its tremorgenic activity. nih.govkarger.com

Studies have demonstrated that the administration of this compound leads to a decrease in the levels of GABA in the CNS of mice. karger.comnih.govkarger.com This reduction in the brain's main inhibitory neurotransmitter is a key factor in the tremorgenic effects of the mycotoxin. nih.govkarger.com The decrease in GABA levels is thought to be a primary contributor to the loss of inhibitory function in the CNS. nih.govresearchgate.net

Reduction of GABA Levels

Influence on Excitatory Neurotransmitter Systems (e.g., Glutamate, Aspartate)

In addition to its effects on the inhibitory GABA system, this compound also significantly influences excitatory neurotransmitter systems, particularly those involving glutamate and aspartate. mdpi.comoup.com Research has shown that this compound increases the spontaneous release of both glutamate and aspartate from cerebrocortical synaptosomes. mdpi.comoup.com One study reported a dramatic increase in the spontaneous release of glutamate and aspartate by 1300% and 1200%, respectively, from cerebrocortical synaptosomes after treatment with this compound. This pronounced enhancement of excitatory neurotransmitter release, coupled with the reduction in inhibitory GABAergic function, leads to a state of neuronal hyperexcitability, which is a key factor in the tremorgenic action of this compound. mdpi.comoup.com

| Neurotransmitter | Effect of this compound | Observed Change | Reference |

|---|---|---|---|

| GABA | Decrease in CNS levels | Significant reduction in mouse brain | nih.govkarger.com |

| Glutamate | Increased spontaneous release | 1300% increase from cerebrocortical synaptosomes | mdpi.comoup.com |

| Aspartate | Increased spontaneous release | 1200% increase from cerebrocortical synaptosomes | mdpi.comoup.com |

| Acetylcholine | Enhanced release from presynaptic terminals | Increased contractile response in guinea pig ileum | oup.com |

Ion Channel Interactions and Electrophysiological Effects

This compound's neurotoxic effects are also mediated by its direct interaction with specific ion channels, leading to alterations in the electrophysiological properties of neurons. nih.govresearchgate.net A primary target of this compound is the large-conductance Ca2+-activated K+ channel, also known as the BK or maxi-K channel. nih.govresearchgate.net

This compound is a potent inhibitor of these channels. nih.gov Cryo-electron microscopy studies have revealed that this compound binds to a pocket between the S5 and S6 helices of the channel, effectively locking the pore in a closed conformation. researchgate.net This blockage prevents the outward flow of potassium ions, which is crucial for repolarizing the cell membrane after an action potential. t3db.caresearchgate.net The inhibition of BK channels by this compound is thought to contribute to the increased release of neurotransmitters, as the prolonged depolarization of the presynaptic terminal would lead to a greater influx of calcium and consequently more vesicle fusion. oup.com

Electrophysiological studies have further elucidated the effects of this compound. In studies on Drosophila Slo channels (a homolog of the BK channel), this compound was shown to block the channel currents. researchgate.net Furthermore, research on human nasal epithelial cells demonstrated that this compound can modify their electrophysiological properties, causing a decrease in transepithelial resistance and an increase in potential differences. nih.gov At the neuromuscular junction of the locust, this compound has been observed to cause a substantial increase (300-400%) in the frequency of miniature-end-plate potentials (m.e.p.p.s), which are small depolarizations of the postsynaptic membrane caused by the spontaneous release of a single quantum of neurotransmitter. This effect, however, was not accompanied by a change in the amplitude of the m.e.p.p.s.

| Parameter | Effect of this compound | Experimental Model | Reference |

|---|---|---|---|

| BK Channel Activity | Inhibition | Vascular smooth muscle, Drosophila Slo channels | oup.comresearchgate.net |

| Transepithelial Resistance (HNEC) | Decrease | Human Nasal Epithelial Cells | nih.gov |

| Transepithelial Potential Difference (HNEC) | Increase | Human Nasal Epithelial Cells | nih.gov |

| Miniature End-Plate Potential Frequency | 300-400% Increase | Locust neuromuscular junction |

Inhibition of Ca2+-Activated K+ Channels (KCa1.1/BK Channels)

This compound, a tremorgenic mycotoxin produced by certain species of Penicillium and Aspergillus fungi, is a potent inhibitor of large-conductance Ca2+-activated K+ channels, also known as KCa1.1 or BK channels. toku-e.commedchemexpress.comebiohippo.com These channels are ubiquitously expressed and play a crucial role in regulating a variety of physiological processes, including smooth muscle tone and neuronal excitability, by linking changes in intracellular calcium levels to hyperpolarizing potassium currents. glpbio.comnih.gov

The inhibitory action of this compound on BK channels has been demonstrated in electrophysiological experiments. glpbio.com While other tremorgenic indole alkaloids like penitrem A inhibit the binding of charybdotoxin to maxi-K channels, this compound has been observed to enhance it. glpbio.com Despite this difference, all these compounds, including this compound, effectively inhibit the channel's activity. glpbio.com The inhibition is selective for KCa1.1 channels, as other types of voltage-dependent or Ca2+-activated K+ channels are not affected. glpbio.com However, some studies have reported a lack of effect of this compound on Ca2+-activated K+ currents in specific neurons, such as Aplysia bag cell neurons, suggesting that the pharmacological properties of BK channels can be altered by the presence of auxiliary β subunits or heteromultimerization. jneurosci.org

Structural Basis of Ion Channel Binding and Modulation

Binding Pocket Identification (e.g., Drosophila Slo Channel)

Cryo-electron microscopy (cryo-EM) studies of the Drosophila Slowpoke (Slo) channel, a homolog of the vertebrate BK channel, have provided significant insights into the binding site of this compound. nih.govresearchgate.net These studies revealed that this compound binds within a pocket located at the interface of the S5 and S6 transmembrane segments of the channel's pore-forming α-subunit. life-science-alliance.org This binding site, referred to as the S6 pocket, is situated near the central cavity of the channel. mpg.de The binding of this compound occurs in a four-fold symmetric manner within this pocket. sdbonline.org Notably, this binding pocket is highly conserved between invertebrates and vertebrates, which explains the observed inhibitory effects of this compound on Slo channels from flies, worms, and mammals. researchgate.net

Mechanism of K+ Transport Inhibition (Blocking Ca2+-Induced Activation, Selectivity Filter Preclusion)

This compound inhibits the transport of potassium ions (K+) through the channel by a multifaceted mechanism. A key aspect of its inhibitory action is the blockage of the Ca2+-induced activation signal. nih.govresearchgate.netresearchgate.net Even when calcium ions bind to the intracellular gating ring, which would normally trigger channel opening, this compound locks the pore domain in a closed conformation. researchgate.net This effectively uncouples the calcium-sensing machinery from the channel gate. nih.govresearchgate.net

Furthermore, the binding of this compound physically obstructs the path for K+ ions, precluding them from entering the selectivity filter, the narrowest part of the pore that selects for potassium ions. nih.govresearchgate.netresearchgate.net This steric hindrance is a direct consequence of the toxin occupying a critical space within the ion conduction pathway.

Impact on Channel Conformation and Pore Diameter

The binding of this compound has a significant impact on the conformation of the ion channel. Cryo-EM structures show that when this compound is bound, the S6 helix, which lines the pore, adopts a conformation nearly identical to its state in the absence of calcium (the closed state). researchgate.net This occurs because the conformation of the S6 helix in the open, Ca2+-bound state would physically clash with the bound this compound molecule. researchgate.net

Consequently, the diameter of the pore in the central cavity is substantially reduced. researchgate.net The presence of the this compound molecule itself leads to a further constriction of the pore, reducing its diameter by up to 2 Å in the region adjacent to the selectivity filter. researchgate.net In addition to the physical constriction, this compound also increases the hydrophobicity of the central cavity. This is because the more hydrophobic face of the S6 helix is oriented towards the interior of the pore, and the aliphatic portion of the this compound molecule further enhances this hydrophobicity, creating an energetically unfavorable environment for ion permeation. researchgate.net

Modification of Human Nasal Epithelial Cell (HNEC) Electrophysiological Properties

Studies have shown that this compound, as a secondary metabolite of Aspergillus fumigatus, can modify the electrophysiological properties of human nasal epithelial cells (HNECs). nih.gov This is significant as the respiratory epithelium is a primary site of contact for fungal conidia. nih.gov The electrophysiological changes observed are concentration-dependent. At a concentration of 10⁻⁶ M, this compound caused an increase in the transepithelial potential difference (Vt) and transepithelial resistance (Rt) of HNECs. nih.gov Conversely, a lower concentration of 10⁻⁸ M resulted in a decrease in Vt. nih.gov These findings suggest that this compound can alter the ion transport functions of the nasal epithelium, which could play a role in the colonization and invasion of the respiratory tract by the fungus. nih.gov

Cell Cycle Regulation

In addition to its effects on ion channels, this compound has been identified as a cell cycle inhibitor. toku-e.commedchemexpress.comhellobio.com It has been shown to block the mammalian cell cycle at the M phase. toku-e.commedchemexpress.com One study reported a minimum inhibitory concentration (MIC) of 12.2 μM for this cell cycle arrest. chemicalbook.com

M Phase Inhibition in Mammalian Cells

This compound has been identified as a potent inhibitor of the M phase of the mammalian cell cycle. medchemexpress.comchemicalbook.combioaustralis.comchemondis.com This mycotoxin, produced by several species of Penicillium and Aspergillus fungi, has demonstrated the ability to arrest cell division at this critical stage. chemicalbook.combioaustralis.combocsci.com Research has shown that at high doses, this compound can halt the progression of mouse mammary carcinoma cells, specifically arresting them in the M phase with a Minimum Inhibitory Concentration (MIC) of 12.2 μM. caymanchem.com This inhibitory effect on the cell cycle is a significant aspect of its biological activity, distinguishing it alongside its neurotoxic properties. hellobio.comtoku-e.com The mechanism behind this M phase blockage is linked to its interference with crucial cellular structures required for mitosis. uva.nl

Mechanism involving Microtubule Assembly Interference

The M-phase inhibitory effects of this compound and related fumitremorgin-type indole alkaloids are primarily attributed to their interference with microtubule assembly. uva.nl Microtubules are dynamic protein polymers essential for forming the mitotic spindle, which is responsible for segregating chromosomes during cell division. uva.nlnih.gov The proper functioning of this spindle apparatus is a prerequisite for successful mitosis. uva.nl

Compounds within this class have been shown to disrupt the microtubule network. uva.nl For instance, Tryprostatin A, a related diketopiperazine, causes a reversible and dose-dependent depolymerization of microtubules, leading to the complete disruption of both the cytoplasmic network and the spindle apparatus. uva.nl This action suggests that the M-phase arrest caused by these compounds, including this compound, is a direct result of interfering with the function of the spindle apparatus through microtubule disassembly. uva.nl

Antimicrobial Activity

Antibacterial Effects against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

This compound has demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.gov In studies screening various indole diketopiperazine alkaloids, this compound exhibited notable activity against several clinically relevant bacterial strains. nih.gov Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. nih.gov

Research findings indicate that this compound is effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with MIC values ranging from 1.56 to 3.13 μg/mL. nih.gov This positions it as a compound with potent antibacterial potential among the tested indole diketopiperazines. nih.gov

| Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 1.56–3.13 | nih.gov |

| Bacillus subtilis | Gram-positive | 1.56–3.13 | nih.gov |

| Escherichia coli | Gram-negative | 1.56–3.13 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | 1.56–3.13 | nih.gov |

Structure-Activity Relationships (SAR) for Antimicrobial Properties

The antimicrobial activity of indole diketopiperazine alkaloids, the class to which this compound belongs, is a subject of ongoing research to understand its structure-activity relationships (SAR). nih.gov The complex structure of this compound, an indole alkaloid, is central to its biological functions. bioaustralis.comcymitquimica.com Studies involving the synthesis and evaluation of various analogs aim to delineate the specific structural features responsible for the observed antibacterial effects. nih.gov

For example, research on a series of 24 indole diketopiperazine alkaloids explored how different chemical modifications influenced their antimicrobial potency. nih.govresearchgate.net While this compound itself is a potent antibacterial agent, its inherent tremorgenic toxicity makes it unsuitable as a therapeutic candidate. nih.gov Therefore, SAR studies are crucial for designing new derivatives that retain or enhance antimicrobial activity while reducing toxicity. These studies provide a foundation for developing novel antibacterial agents based on the indole diketopiperazine scaffold. nih.gov

Exploration of Other Biological Activities (e.g., Antimalarial Potential)

Beyond its neurotoxic and cell cycle inhibitory effects, this compound has been investigated for other biological activities, notably its potential as an antiparasitic agent. nih.govresearchgate.net Research suggests that this compound possesses high antimalarial activity. researchgate.net This activity is thought to be associated with the presence of a nitrogen atom in the α-position relative to a peroxide group within its molecular structure. researchgate.net

The potential of this compound and related compounds against various parasites has been noted. It has been evaluated for its inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. preprints.org Furthermore, this compound and the related compound Fumitremorgin B have been identified as potential growth inhibitors of other parasites, including Leishmania donovani and Trypanosoma brucei brucei. nih.govresearchgate.net While a related compound, Fumitremorgin C, showed moderate activity against Trypanosoma cruzi and Plasmodium falciparum with IC50 values of 9.6 µM and 2.3 µM respectively, the specific inhibitory concentrations for this compound in these assays require further detailed investigation. nih.gov This exploration highlights the potential for this compound's core structure to be a scaffold for developing new antimalarial and antiparasitic drugs. researchgate.netnih.gov

Analytical Methodologies for Verruculogen Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating verruculogen from complex mixtures, allowing for its individual detection and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a relatively simple, cost-effective, and rapid method for the qualitative analysis and initial screening of this compound. TLC involves separating compounds on a thin layer of stationary phase, typically silica gel, coated on a plate.

In the analysis of this compound, TLC has been employed using specific solvent systems. For instance, a mobile phase consisting of toluene:ethyl acetate:formic acid (5:4:1, v/v/v) has been utilized srce.hrnih.gov. After separation, this compound can be visualized under UV light (366 nm) or after derivatization, such as spraying with AlCl3 (20% w/v in 50% ethanol) and heating srce.hr. This compound typically appears as a bluish-green spot at an Rf value of approximately 0.5 srce.hr. While TLC is useful for initial detection and comparison with standards, its sensitivity is generally lower than other chromatographic techniques, and it is more susceptible to environmental factors like humidity and temperature libretexts.org. TLC has been used to screen fungal isolates for this compound production, with studies indicating that a significant percentage of Aspergillus fumigatus strains can produce this mycotoxin srce.hroup.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sensitive and quantitative technique widely used for the determination of this compound in various samples. HPLC methods typically involve a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

Several HPLC methods have been reported for this compound analysis:

One method employs a C18 column with a mobile phase gradient of acetonitrile in water, often with the addition of formic acid or acetic acid to improve separation and ionization nih.govscielo.br. For example, a gradient from 10% to 90% acetonitrile over 30 minutes has been used nih.gov. Another method utilized a mobile phase of 50% acetonitrile-water at 1 mL/min on a C18 column, with this compound eluting at approximately 10.3 minutes and detected at 225 nm scielo.br.

Quantification limits for this compound using HPLC have been reported as low as 10-20 ng/g, with average recoveries ranging from 52% to 54% at a concentration of 100 ng/g scielo.br.

HPLC coupled with Diode Array Detection (DAD) allows for simultaneous detection and spectral confirmation of this compound nih.govresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced speed and sensitivity for the analysis of multiple mycotoxins, including this compound preprints.org.

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 scielo.br |

| Column | C18 Kromasil (150 × 2.1 mm) | C18 Spherisorb ODS-2 (4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water (10-90% gradient) with 0.1% formic acid | 50% Acetonitrile-Water |

| Flow Rate | 2 ml/min (modified method) | 1 mL/min |

| Detection Wavelength | Not specified (ESI ionization used) | 225 nm |

| Retention Time | ~24-26 min | ~10.3 min |

| Quantification Limit | Not specified | 20 ng/g |

| Average Recovery | Not specified | 52% (at 100 ng/g) |

Spectrometric Methods

Spectrometric methods, particularly mass spectrometry, are essential for the definitive identification and sensitive quantification of this compound, often coupled with chromatographic separation.

Mass Spectrometry (MS/MS)

Mass spectrometry (MS), especially in its tandem configuration (MS/MS), provides high specificity and sensitivity for this compound detection. MS/MS involves selecting a precursor ion, fragmenting it, and analyzing the resulting fragment ions, which provides structural information.

this compound has a molecular weight of approximately 511 g/mol nih.gov. In electrospray ionization (ESI) positive mode, this compound typically yields a protonated molecule [M+H]+. For instance, an ion at m/z 512.2386 has been reported nih.govmassbank.eu. Common fragment ions observed during MS/MS analysis include ions resulting from the loss of water (e.g., m/z 494) and sodium adducts (e.g., m/z 534) nih.gov. Specific collision-induced dissociation (CID) or Higher-energy collisional dissociation (HCD) fragmentation patterns have been characterized, with key fragment ions aiding in structural confirmation nih.govmassbank.euresearchgate.netscribd.com. For example, fragmentation of the ion at m/z 494 can yield a fragment at m/z 410, which is characteristic of this compound nih.gov.

LC-MS/MS methods, often employing UPLC, are used for simultaneous detection of multiple mycotoxins, including this compound, in complex matrices preprints.org. Multiple Reaction Monitoring (MRM) is a common mode for quantitative analysis, targeting specific precursor-to-product ion transitions preprints.org.

Table 2: MS/MS Parameters for this compound

| Parameter | Value/Description | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI) Positive Mode | nih.govmassbank.euscribd.com |

| Precursor Ion | [M+H]+ | nih.govmassbank.eu |

| Precursor m/z | ~512.2386 | nih.govmassbank.eu |

| Key Fragment Ions | m/z 494 (loss of H₂O), m/z 534 (Na⁺ adduct) | nih.gov |

| Specific Fragment Ion | m/z 410 (from m/z 494) | nih.gov |

| Collision Energy (CE) | 10 (NCE) or 48% | nih.govmassbank.eu |

| Fragmentation Mode | HCD (Higher-energy collisional dissociation) | massbank.eu |

| Instrument Type | LCQ DUO Ion Trap, Q-Exactive Orbitrap Thermo Scientific | nih.govmassbank.eu |

| Analytical Column | Agilent RRHD Eclipse 50 x 2 mm, 1.8 µm; BEH Shield RP18 | preprints.orgmassbank.eu |

| Retention Time | ~3.77 min (Agilent RRHD Eclipse column) | massbank.eu |

Extraction and Clean-up Protocols for Diverse Matrices

Effective extraction and clean-up are critical steps to isolate this compound from complex sample matrices (e.g., food, fungal cultures) and remove interfering substances before instrumental analysis.

Extraction: Common extraction solvents include ethyl acetate scielo.brresearchgate.netresearchgate.net and acetonitrile, often in combination with water or formic acid nih.govpreprints.org. For solid samples like tomato pulp, a multistep process involving enzymatic treatment (e.g., with pectinase) may be employed to aid in toxin release researchgate.netresearchgate.net.

Clean-up: Various clean-up techniques are used to purify the crude extract. These include:

Solid-Phase Extraction (SPE): SPE cartridges, such as silica gel columns scielo.brresearchgate.netresearchgate.net or specialized clean-up columns like Cleanert® MC preprints.org, are frequently used. These columns selectively retain or elute this compound, removing pigments and other matrix components.

Liquid-Liquid Extraction (LLE): While less common now due to lower efficiency and higher solvent consumption, LLE has also been employed mdpi.com.

Salting-out Effect: The addition of salts like magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) can aid in phase separation and improve extraction efficiency researchgate.net.

After clean-up, extracts are typically evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile/water mixture) for instrumental analysis researchgate.netpreprints.org.

Application of Radiolabeled this compound in Metabolic Studies

The use of radiolabeled this compound, particularly with ¹⁴C, has been instrumental in elucidating its metabolic fate in animal models. Studies in rats have shown that intravenous administration of [¹⁴C]this compound leads to its rapid distribution into various body tissues within minutes asm.orgnih.govnih.govresearchgate.net.

Distribution and Excretion: Radiolabeled this compound was detected in a wide range of tissues 6 minutes after administration. After an additional 20 minutes, it was primarily excreted via the biliary route asm.orgnih.govnih.govresearchgate.net.

Metabolism: In isolated perfused rat liver systems, [¹⁴C]this compound was rapidly taken up and extensively metabolized. The principal metabolic products identified were the related tremorgen TR-2 and a desoxy derivative of this compound asm.orgnih.govnih.govresearchgate.net. An isomer of TR-2 was also detected in smaller amounts. These metabolites were subsequently excreted in the bile asm.orgnih.govnih.govresearchgate.net. TLC and HPLC were used to analyze and characterize these metabolic products asm.orgresearchgate.net.

Compound List:

this compound

Helvolic acid

Fumagillin

Emodin

Gliotoxin

Fumigaclavine C

Tryprostatin A

TR2

Fumitremorgin C

Dihydroxy-fumitremorgin C

Fumitremorgin B

Patulin

Tryptoquivalins

Triptoquivalon

Pseurotin

Anthraquinone

Verrucosidin

Research Applications and Future Directions for Verruculogen

Verruculogen as a Chemical Probe in Neurobiology

This compound's ability to selectively inhibit high-conductance calcium-activated potassium (BK) channels makes it a powerful chemical probe for dissecting the roles of these channels in neuronal processes. medchemexpress.comhellobio.com BK channels are crucial for regulating neuronal excitability, neurotransmitter release, and the repolarization of the cell membrane after an action potential. proteopedia.org By using this compound to block these channels, researchers can investigate the physiological consequences of their inhibition.

Studies have shown that this compound decreases GABA levels in the central nervous system and increases the spontaneous release of the excitatory neurotransmitters glutamate and aspartate. hellobio.com This highlights its utility in studying the intricate balance between excitatory and inhibitory signaling in the brain. Furthermore, its effect on the M phase of the cell cycle allows for investigations into cell cycle regulation in neural cells. medchemexpress.com The specific action of this compound helps to elucidate the contribution of BK channels to various neurological functions and their potential involvement in pathological conditions. frontiersin.org

Application in Ion Channel Research and Drug Design

The interaction of this compound with ion channels, particularly the Slowpoke (Slo) family of potassium channels, has provided profound insights into their structure and function, paving the way for the rational design of new drugs.

Understanding Slo Channel Regulation

Cryo-electron microscopy (cryo-EM) studies of the Drosophila melanogaster Slo (DmSlo) channel in complex with this compound have revealed the molecular basis of its inhibitory action. nih.govrcsb.org this compound binds to a deep, mostly hydrophobic, and solvent-accessible pocket near the S6 transmembrane helix, a region critical for channel gating. sdbonline.orgmpg.de This binding event locks the channel in a closed conformation by preventing the Ca2+-induced conformational changes necessary for channel opening and physically precluding potassium ions from entering the selectivity filter. proteopedia.orgnih.govrcsb.org

These structural insights have significantly expanded the mechanistic understanding of how Slo channels are regulated. nih.gov The identification of this specific binding pocket, which has subtle differences between insects and humans, presents an opportunity for developing species-specific modulators. mpg.de

Development of Ion Channel Regulators

The detailed structural information obtained from this compound-bound Slo channels serves as a foundation for the rational design of novel ion channel regulators. proteopedia.orgnih.gov By understanding the specific interactions between this compound and the channel, medicinal chemists can design new small molecules that target this or other allosteric sites. The goal is to develop compounds with improved selectivity and potency for specific ion channels, which could have therapeutic applications in a variety of diseases, including cancer and neurological disorders. frontiersin.orgthno.org

The knowledge of how this compound and other molecules like emodepside modulate channel activity provides a roadmap for creating a new generation of insecticides and antiparasitic drugs that target the unique features of invertebrate Slo channels. nih.govsdbonline.org

Synthetic Methodologies Development

The complex and unique structure of this compound, particularly its eight-membered endoperoxide ring, has presented a significant challenge to synthetic chemists, driving the development of innovative synthetic strategies.

Advancements in C-H Borylation for Natural Product Synthesis

The total synthesis of this compound was a landmark achievement that hinged on the development of a novel ligand-controlled iridium-catalyzed C-H borylation reaction. acs.orgresearchgate.net This method allowed for the regioselective functionalization of the C6 position of a tryptophan derivative, a key intermediate in the synthesis. acs.orgnih.gov Specifically, the use of a phenanthroline ligand instead of the more common dtbpy ligand significantly improved the selectivity for borylation at the desired position. escholarship.org

This advancement in C-H borylation has proven to be a general and powerful tool for the synthesis of other indole-containing natural products and pharmaceuticals. acs.org It represents a significant step forward in the ability to selectively modify complex molecules at positions that were previously difficult to access. nih.gov

Chemoenzymatic Synthesis of Complex Alkaloids

A concise chemoenzymatic synthesis of 13-oxothis compound, a related natural product, has been developed, showcasing a powerful hybrid approach. chemistryviews.orgnih.gov This strategy combines the precision of enzymatic catalysis with the versatility of transition-metal-catalyzed reactions. nih.gov

A key step in this synthesis is the late-stage enzymatic C-H peroxidation using the this compound synthase, FtmOx1. chemistryviews.orgnih.gov Researchers demonstrated that FtmOx1 could accept a substrate analog, 13-epi-fumitremorgin B, to generate the unnatural endoperoxide, 13-epi-verruculogen. nih.govacs.org This was the first instance of FtmOx1 being used to convert a non-native substrate into an endoperoxide. chemistryviews.org This work highlights the potential of leveraging the promiscuity of native enzymes for the efficient synthesis of complex natural products and their analogs. nih.govthieme-connect.comresearchgate.net

Exploration of Structure-Activity Relationships (SAR) for Novel Bioactive Analogs

The investigation into the structure-activity relationships (SAR) of this compound and its analogs has been a significant area of research, aimed at understanding the chemical features essential for their biological activities and developing novel compounds with improved or selective properties. frontiersin.org These studies often involve the synthesis of various analogs by modifying the core indole diketopiperazine skeleton and then evaluating their biological effects. frontiersin.orgresearchgate.net

Strategies for creating these analogs include the synthesis of fused pentacyclic indole diketopiperazines (DKPs), tryprostatin open-ring indole DKPs, and spiropentacyclic indole DKPs. researchgate.net A study involving 24 indole DKP analogs explored their antimicrobial activity, revealing that the indole DKP skeleton has significant effects on activity. frontiersin.org For instance, this compound itself demonstrated potent activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.13 μg/mL. frontiersin.org

Research into simpler analogs has also provided valuable SAR insights. For example, the diketopiperazine of L-tryptophan and L-proline (cyclo-L-Trp-L-Pro), which can be considered a parent compound, was found to be inactive in cell cycle inhibition and microtubule assembly assays. uva.nl However, the introduction of an isoprenyl substituent on the indole nitrogen resulted in activity, highlighting the importance of this prenyl group for the biological effects of this class of compounds. uva.nl

Further modifications and the evaluation of the resulting analogs have continued to build a comprehensive understanding of the SAR of this compound class. The data from these studies are crucial for the rational design of new derivatives with potentially enhanced therapeutic or research applications. frontiersin.org

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound/Analog | Structural Modification | Key Finding on Bioactivity | Reference(s) |

| This compound | Parent Compound | Active against S. aureus, B. subtilis, E. coli, P. aeruginosa (MICs: 1.56–3.13 μg/mL). | frontiersin.org |

| cyclo-L-Trp-L-Pro | Unsubstituted diketopiperazine core | Inactive in cell cycle inhibition and microtubule assembly assays at 250 µM. | uva.nl |

| Isoprenylated cyclo-L-Trp-L-Pro | Addition of an isoprenyl group to the indole nitrogen. | Gained activity in cell cycle inhibition and microtubule assembly assays. | uva.nl |

| Fused Pentacyclic Indole DKPs | Introduction of a fused pentacyclic system. | Exhibited good antibacterial activity. | frontiersin.orgresearchgate.net |

| Spiropentacyclic Indole DKPs | Creation of a spiropentacyclic indole structure. | Showed good antibacterial activity. | frontiersin.orgresearchgate.net |

Insights into Fungal Virulence and Host-Pathogen Interactions

This compound, as a secondary metabolite produced by pathogenic fungi like Aspergillus fumigatus, is considered a virulence factor that plays a role in the complex interplay between the fungus and its host. researchgate.net The virulence of A. fumigatus is understood to be multifactorial, involving the fungus's structure, its ability to grow under stress, and its capacity to evade the host immune system and cause damage. elsevier.es Mycotoxins, including this compound, are part of the chemical arsenal that contributes to these pathogenic processes. researchgate.net

Research has shown that this compound is associated with both the hyphae and conidia of A. fumigatus. researchgate.netnih.gov This is significant because the inhaled conidia represent the initial point of contact with the host's respiratory epithelium. nih.gov A study using an in vitro model of human nasal epithelial cells (HNEC) found that this compound modifies the electrophysiological properties of these cells. researchgate.netnih.gov Specifically, it caused a decrease in transepithelial resistance and an increase in potential differences, effects that mimic those of the whole fungal filtrate. researchgate.netnih.gov This suggests that this compound can directly impact the integrity and function of the primary barrier encountered by the fungus. researchgate.net

Beyond direct effects on epithelial cells, this compound is implicated in interactions with the host's innate immune system. Studies in the fruit fly, Drosophila melanogaster, have revealed that the Toll signaling pathway, a crucial component of innate immunity, is required for the host's defense against this compound. Mutants with a compromised Toll pathway were found to be susceptible to the toxic effects of injected this compound. This finding suggests that the host has evolved specific defense mechanisms to counteract fungal toxins. The research further indicates that the Toll pathway enhances resilience to the toxin's effects, such as the tremors induced by this compound, rather than preventing fungal invasion itself. This highlights a sophisticated host-pathogen dynamic where the host defends not just against the microbe, but also against its specific virulence factors.

The production of this compound by a wide range of A. fumigatus isolates, including those from human, animal, and environmental sources, supports its role as a consistent pathogenic factor. researchgate.netnih.gov Its ability to act as an inhibitor of large-conductance calcium-activated potassium (BK) channels and to promote the release of excitatory neurotransmitters is the basis for its tremorgenic activity, which is a key aspect of its toxicity and contribution to pathogenesis. caymanchem.combioaustralis.com

Q & A

Q. What are the primary synthetic routes for verruculogen, and what challenges arise during its synthesis?

this compound synthesis involves retrosynthetic disconnections focused on indole and diketopiperazine frameworks. Key challenges include stereochemical control during diketopiperazine formation and introducing the peroxide bridge. Researchers should prioritize modular approaches, such as late-stage functionalization of simpler precursors, to bypass instability issues. For example, temporary masking of reactive groups (e.g., methoxy substituents) can simplify early synthesis stages .

Q. How stable is this compound under standard laboratory conditions, and what protocols ensure its integrity during experiments?

this compound is stable under controlled conditions (room temperature, inert atmosphere). Storage in anhydrous solvents (e.g., dichloromethane) at -20°C prevents degradation. Purity must be validated via HPLC and NMR before use, as impurities can skew pharmacological assays .

Q. What analytical methods are most reliable for quantifying this compound in biological samples?

LC/MS with electrospray ionization (ESI) is optimal for detecting this compound at low concentrations (detection limit ~0.1 ng/mL). Cross-validation using NMR (e.g., ¹H and ¹³C spectra) ensures structural confirmation. Authentic standards synthesized via validated protocols are critical for calibration .

Q. What role does this compound play in studying neurological disorders, and how is this applied experimentally?

this compound induces tremors by disrupting GABAergic neurotransmission. In vitro models (e.g., rodent cerebellar slices) are used to monitor glutamate release and neuronal hyperexcitability. Dosing must be calibrated to avoid cytotoxicity, typically in the 1–10 µM range .

Advanced Research Questions

Q. What methodological strategies address the instability of this compound’s peroxide bridge during functionalization?

The peroxide bridge is sensitive to redox conditions. Researchers can employ radical-stabilizing agents (e.g., TEMPO) during reactions or use photochemical methods for controlled oxidation. Computational modeling (DFT) aids in predicting reactive intermediates, guiding experimental design .

Q. How can researchers resolve contradictions in pharmacological data regarding this compound’s effects on neurotransmitter systems?

Discrepancies arise from variations in model systems (e.g., in vivo vs. in vitro) and dosing protocols. Standardizing assays (e.g., uniform calcium imaging protocols across labs) and controlling for endogenous glutamate levels can reduce variability. Meta-analyses of existing datasets are recommended to identify consensus mechanisms .

Q. What fermentation parameters optimize this compound yield in submerged cultures, and how are impurities minimized?

Optimal production occurs at pH 6.5–7.0, 28°C, with glucose as the primary carbon source. Silica gel chromatography post-fermentation removes co-produced fumitremorgins. Yield monitoring via UV-Vis (λ = 280 nm) ensures batch consistency .

Q. How can structure-activity relationship (SAR) studies improve the specificity of this compound analogs for neurological targets?

Systematic modification of the indole and diketopiperazine moieties (e.g., halogenation, methyl group addition) can enhance binding affinity. High-throughput screening using GPCR-coupled assays identifies analogs with reduced off-target effects. Collaborative datasets (e.g., PubChem BioAssay) should be leveraged to validate findings .

Methodological Considerations

- Data Collection : Prioritize peer-reviewed studies from journals like Journal of Natural Products or Toxins; avoid non-academic sources (e.g., BenchChem).

- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in pharmacological studies .

- Experimental Replication : Share raw NMR/LC-MS data via repositories (e.g., Zenodo) to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro